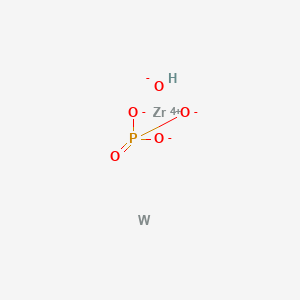
Tungsten;zirconium(4+);hydroxide;phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten;zirconium(4+);hydroxide;phosphate is a complex compound that combines the unique properties of tungsten, zirconium, hydroxide, and phosphate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tungsten;zirconium(4+);hydroxide;phosphate typically involves the use of zirconium acetylacetonate as an organic metal precursor, along with citric acid and ethylene glycol as chelation and polymerization agents . The reaction conditions, such as the molar ratio of ethylene glycol to citric acid, play a crucial role in determining the phase and morphology of the nanoparticles.
Industrial Production Methods: Industrial production methods for this compound often involve hydrothermal, solvothermal, sol-gel, microwave, solution combustion, and co-precipitation methods . These methods are chosen based on the desired properties of the final product, such as particle size, shape, and surface area.
Analyse Des Réactions Chimiques
Types of Reactions: Tungsten;zirconium(4+);hydroxide;phosphate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of Lewis acidic sites and the catalytic properties of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include inorganic zirconium chloride, citric acid, and ethylene glycol . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of zirconium acetylacetonate and citric acid can lead to the formation of mesoporous zirconium tungstate with high catalytic activity .
Applications De Recherche Scientifique
Tungsten;zirconium(4+);hydroxide;phosphate has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic transformations, including amination, Michael addition, and oxidation reactions . In medicine, it is being explored for its anti-cancer properties . In industry, it is used as a solid electrolyte, ion exchanger, and support for active phases in catalytic processes .
Mécanisme D'action
The mechanism of action of tungsten;zirconium(4+);hydroxide;phosphate involves its Lewis acidic behavior and high catalytic performance . The compound interacts with molecular targets through the formation of coordination complexes, which facilitate various chemical transformations. The pathways involved include the activation of substrates and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tungsten;zirconium(4+);hydroxide;phosphate include zirconium phosphate, zirconium tungstate, and other zirconium-based catalysts .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of tungsten and zirconium, which imparts exceptional catalytic properties and stability. This compound’s ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable material for scientific research and industrial applications .
Propriétés
Numéro CAS |
473984-84-8 |
|---|---|
Formule moléculaire |
HO5PWZr |
Poids moléculaire |
387.04 g/mol |
Nom IUPAC |
tungsten;zirconium(4+);hydroxide;phosphate |
InChI |
InChI=1S/H3O4P.H2O.W.Zr/c1-5(2,3)4;;;/h(H3,1,2,3,4);1H2;;/q;;;+4/p-4 |
Clé InChI |
GGIYFMOPZKTHKX-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[O-]P(=O)([O-])[O-].[Zr+4].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)

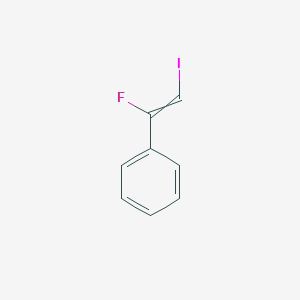
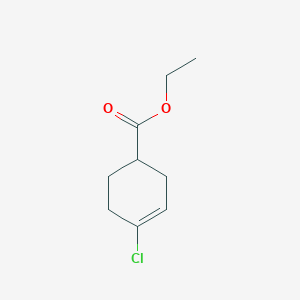
![1-Benzyl-2-[(E)-(4-methoxyphenyl)diazenyl]-1H-imidazole](/img/structure/B14244203.png)
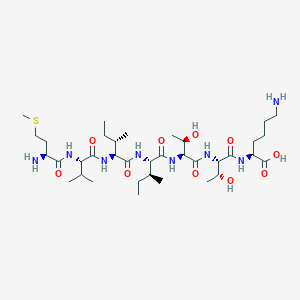
![Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-](/img/structure/B14244216.png)

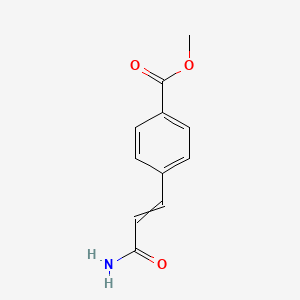
![Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate](/img/structure/B14244240.png)
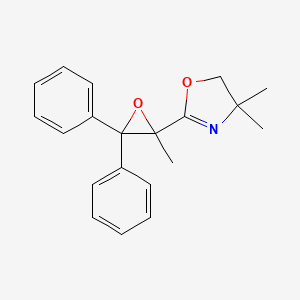

![4-(2,5-Diazabicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14244256.png)

